molecular formula C8H16O3 B600406 Rengyol CAS No. 93675-85-5

Rengyol

Cat. No.: B600406
CAS No.: 93675-85-5
M. Wt: 160.21
Attention: For research use only. Not for human or veterinary use.
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Description

Rengyol is a natural compound isolated from the fruits of Forsythia suspensa, a plant commonly used in traditional Chinese medicine. It is a cyclohexylethane derivative with the molecular formula C8H16O3. This compound is known for its unique nonaromatic C6-C2 carbon skeleton, which is derived from phenylpropanoids .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Rengyol can be synthesized through various organic synthesis routes. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from Forsythia suspensa fruits. The process includes drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Rengyol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rengyol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rengyol

This compound is unique due to its specific nonaromatic C6-C2 carbon skeleton and the presence of multiple hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(2-hydroxyethyl)cyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWORTZAXDSRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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